1H-Benzimidazole, 2-chloro-1-phenyl-
Overview
Description
1H-Benzimidazole, 2-chloro-1-phenyl- is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-chloro-1-phenyl- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride. One common method is the reaction of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2-chloro-1-phenyl- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydrobenzimidazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Dihydrobenzimidazoles.
Scientific Research Applications
1H-Benzimidazole, 2-chloro-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-phenyl- involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
2-Phenyl-1H-benzimidazole: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-1-methyl-1H-benzimidazole: Contains a methyl group instead of a phenyl group, altering its chemical properties.
2-Chloro-1-benzyl-1H-benzimidazole: Features a benzyl group, which affects its biological activity.
Uniqueness: 1H-Benzimidazole, 2-chloro-1-phenyl- is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-chloro-1-phenylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUUDCDJJOJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506495 | |
Record name | 2-Chloro-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24547-45-3 | |
Record name | 2-Chloro-1-phenyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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